(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide
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Overview
Description
Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. Thiazoles are a part of many important drugs and compounds, including vitamin B1 (thiamine) and certain antibiotics . The compound you mentioned contains a thiazole ring, which suggests it might have biological activity.
Molecular Structure Analysis
The molecular structure of thiazoles involves a five-membered ring with sulfur and nitrogen atoms. This structure allows for resonance, which gives thiazoles aromatic properties .
Chemical Reactions Analysis
Thiazoles can undergo various chemical reactions, including nucleophilic reactions at the carbon between the sulfur and nitrogen atoms, electrophilic substitution at the 5-position, and metal-catalyzed cross-coupling reactions .
Physical and Chemical Properties Analysis
Thiazoles are typically light-yellow liquids with a smell similar to pyridine. They are aromatic and have several reactive positions due to the presence of sulfur and nitrogen in the ring .
Mechanism of Action
Target of Action
Similar compounds have shown cytotoxic activity against human cancer cell lines , suggesting that this compound may also target cancer cells.
Mode of Action
Related compounds have been shown to form corresponding imines , which suggests that this compound may also interact with its targets through the formation of imines.
Biochemical Pathways
Similar compounds have been shown to affect the hydrogen bond dynamical process , suggesting that this compound may also influence similar biochemical pathways.
Result of Action
Related compounds have shown good cytotoxicity against tested cell lines , suggesting that this compound may also have cytotoxic effects.
Action Environment
It has been shown that the reaction of similar compounds can be affected by solvent polarity , suggesting that the action of this compound may also be influenced by environmental factors such as solvent polarity.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-15-8-9-17-18(14-15)26-20(22(17)11-13-24-2)21-19(23)10-12-25-16-6-4-3-5-7-16/h3-9,14H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVIOPXOESEXJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)CCOC3=CC=CC=C3)S2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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